molecular formula C9H13NO5S B12422177 Epinephrine Sulfonic Acid-d3

Epinephrine Sulfonic Acid-d3

Cat. No.: B12422177
M. Wt: 250.29 g/mol
InChI Key: TYYGQMPOZGEFQL-FIBGUPNXSA-N
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Description

Epinephrine Sulfonic Acid-d3 is a deuterium-labeled derivative of Epinephrine Sulfonic Acid. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epinephrine Sulfonic Acid-d3 involves the introduction of deuterium atoms into the Epinephrine Sulfonic Acid molecule. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as sulfonation and deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic composition and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Epinephrine Sulfonic Acid-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce different functionalized compounds .

Scientific Research Applications

Epinephrine Sulfonic Acid-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Epinephrine Sulfonic Acid-d3 is similar to that of epinephrine. It acts on alpha and beta-adrenergic receptors, leading to various physiological effects such as vasoconstriction, increased heart rate, and bronchodilation. The deuterium labeling does not significantly alter the compound’s interaction with these receptors but provides a means to study its pharmacokinetics and metabolism more accurately .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epinephrine Sulfonic Acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and quantification in various experimental setups, making it a valuable tool in scientific research .

Properties

Molecular Formula

C9H13NO5S

Molecular Weight

250.29 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid

InChI

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3

InChI Key

TYYGQMPOZGEFQL-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O

Origin of Product

United States

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